6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester is a derivative of imidazopyridine . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones through a CuI-catalyzed aerobic oxidative process . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . A combination of flavin and iodine can catalyze an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines . This dual catalytic system can also be applied to the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .Molecular Structure Analysis
The molecular structure of 6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester is derived from the imidazopyridine scaffold, which is a fused bicyclic 5–6 heterocycle . The structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides has been explored, and several compounds with improved activity against Mtb have been developed .科学研究应用
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The acute TB mouse model indicated a significant reduction of bacterial load when treated with these compounds .
Synthesis Methodology
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Antiviral Properties
Imidazo[1,2-a]pyridines have shown promising antiviral properties . This class of compounds has been used in the development of antiviral drugs .
Antiulcer Properties
These compounds have also been used in the development of antiulcer drugs . They have shown promising results in treating ulcers .
Antibacterial Properties
Imidazo[1,2-a]pyridines have shown significant antibacterial properties . They have been used in the development of antibacterial drugs .
Anticancer Properties
These compounds have also shown promising results in the treatment of cancer . They have been used in the development of anticancer drugs .
Antifungal Properties
Imidazo[1,2-a]pyridines have shown significant antifungal properties . They have been used in the development of antifungal drugs .
Cyclin-dependent Kinase (CDK) Inhibitors
This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors . They have been used in the development of drugs that inhibit CDK .
作用机制
Target of Action
Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate, also known as imidazo[1,2-a]pyridine-3-carboxylic acid,6-methoxy-,methyl ester, is a compound that has been recognized for its wide range of applications in medicinal chemistry Compounds with the imidazo[1,2-a]pyridine core have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It is known that imidazo[1,2-a]pyridine analogues can interact with their targets and cause changes that result in their anti-tb activity .
Biochemical Pathways
Given the anti-tb activity of imidazo[1,2-a]pyridine analogues, it can be inferred that they may affect the biochemical pathways related to the survival and replication of tb bacteria .
Result of Action
Given the reported anti-tb activity of imidazo[1,2-a]pyridine analogues, it can be inferred that these compounds may inhibit the growth and replication of tb bacteria, leading to their eventual elimination .
属性
IUPAC Name |
methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-3-4-9-11-5-8(10(13)15-2)12(9)6-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAMEKKPYGIVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=NC=C2C(=O)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。